Cas no 1932477-07-0 ((1S,4S)-4-Amino-cycloheptanol)

(1S,4S)-4-Amino-cycloheptanol 化学的及び物理的性質
名前と識別子
-
- (1S,4S)-4-Amino-cycloheptanol
-
- MDL: MFCD19214408
- インチ: 1S/C7H15NO/c8-6-2-1-3-7(9)5-4-6/h6-7,9H,1-5,8H2/t6-,7-/m0/s1
- InChIKey: SDTKRRSCXYJDFE-BQBZGAKWSA-N
- ほほえんだ: [C@H]1(O)CCC[C@H](N)CC1
計算された属性
- せいみつぶんしりょう: 129.115364102g/mol
- どういたいしつりょう: 129.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 85
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 46.2Ų
(1S,4S)-4-Amino-cycloheptanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1898-1g |
(1S,4S)-4-Amino-cycloheptanol |
1932477-07-0 | 96% | 1g |
¥23433.76 | 2024-04-19 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1898-5g |
(1S,4S)-4-Amino-cycloheptanol |
1932477-07-0 | 96% | 5g |
¥86390.13 | 2024-04-19 | |
eNovation Chemicals LLC | Y1122990-5g |
(1S,4S)-4-Amino-cycloheptanol |
1932477-07-0 | 95% | 5g |
$11115 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1898-100mg |
(1S,4S)-4-Amino-cycloheptanol |
1932477-07-0 | 96% | 100mg |
¥0.0 | 2024-04-19 | |
eNovation Chemicals LLC | Y1122990-1g |
(1S,4S)-4-Amino-cycloheptanol |
1932477-07-0 | 95% | 1g |
$3000 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1898-500mg |
(1S,4S)-4-Amino-cycloheptanol |
1932477-07-0 | 96% | 500mg |
¥0.0 | 2024-04-19 | |
eNovation Chemicals LLC | Y1122990-5g |
(1S,4S)-4-Amino-cycloheptanol |
1932477-07-0 | 95% | 5g |
$11115 | 2025-02-20 | |
eNovation Chemicals LLC | Y1122990-1g |
(1S,4S)-4-Amino-cycloheptanol |
1932477-07-0 | 95% | 1g |
$3000 | 2025-02-20 | |
eNovation Chemicals LLC | Y1122990-5g |
(1S,4S)-4-Amino-cycloheptanol |
1932477-07-0 | 95% | 5g |
$11115 | 2025-02-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1898-250mg |
(1S,4S)-4-Amino-cycloheptanol |
1932477-07-0 | 96% | 250mg |
¥0.0 | 2024-04-19 |
(1S,4S)-4-Amino-cycloheptanol 関連文献
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
Related Articles
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
(1S,4S)-4-Amino-cycloheptanolに関する追加情報
Exploring the Chemical and Biological Properties of (1S,4S)-4-Amino-Cycloheptanol (CAS No 1932477-07-0)
(1S,4S)-4-Amino-Cycloheptanol, identified by the CAS registry number CAS No 1932477-07-0, is a chiral compound with significant potential in various fields of organic chemistry and pharmacology. This compound, characterized by its cycloheptane ring structure and an amino alcohol functional group, has garnered attention due to its unique stereochemistry and versatile reactivity. Recent studies have highlighted its role in drug discovery, particularly in the development of bioactive molecules with therapeutic applications.
The synthesis of (1S,4S)-4-Amino-Cycloheptanol involves a multi-step process that leverages modern organic synthesis techniques. Researchers have employed methods such as asymmetric catalysis and enantioselective reductions to achieve high enantiomeric excess (ee) in the final product. The use of chiral auxiliaries and transition metal catalysts has been pivotal in constructing the desired stereochemistry. For instance, a study published in the Journal of Organic Chemistry demonstrated the successful synthesis of this compound using a palladium-catalyzed coupling reaction followed by a stereoselective reduction step.
The biological activity of (1S,4S)-4-Amino-Cycloheptanol has been extensively investigated. Preclinical studies indicate that this compound exhibits potent anti-inflammatory and antioxidant properties. A recent paper in the Nature Communications journal reported that the compound significantly reduced inflammation markers in a murine model of arthritis. Furthermore, its ability to scavenge free radicals suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role.
In terms of pharmacokinetics, studies have shown that (1S,4S)-4-Amino-Cycloheptanol demonstrates favorable absorption and bioavailability profiles. A research team from the University of California conducted a pharmacokinetic study using rats and found that the compound achieves therapeutic concentrations within 30 minutes post-administration. This rapid onset makes it an attractive candidate for acute therapeutic interventions.
The stereochemistry of (1S,4S)-4-Amino-Cycloheptanol is crucial for its biological activity. The specific configuration at both stereocenters (C1 and C4) ensures optimal interactions with target proteins. Computational studies using molecular docking have revealed that the compound binds effectively to key residues in enzyme active sites, enhancing its efficacy as a potential drug candidate.
Recent advancements in medicinal chemistry have enabled researchers to modify the structure of (1S,4S)-4-Amino-Cycloheptanol to enhance its pharmacological properties further. For example, substituting the amino group with other functional groups has led to derivatives with improved solubility and reduced toxicity. These modifications are currently under evaluation in preclinical trials for their potential use in treating chronic inflammatory diseases.
In conclusion, (1S,4S)-4-Amino-Cycloheptanol (CAS No 1932477-07-0) stands as a promising molecule with diverse applications in drug discovery and organic synthesis. Its unique structure, coupled with favorable pharmacokinetic profiles and potent biological activity, positions it as a valuable asset in the development of novel therapeutic agents. Ongoing research continues to unlock its full potential across various biomedical fields.
1932477-07-0 ((1S,4S)-4-Amino-cycloheptanol) 関連製品
- 2138367-28-7(2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride)
- 56427-63-5(Ethyl 2-(bromomethyl)-4-methoxybenzoate)
- 1804880-09-8(Methyl 2-chloro-6-fluoro-4-(trifluoromethyl)benzoate)
- 877816-19-8(N'-benzyl-N-2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethylethanediamide)
- 2034366-89-5(3-(3-{3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}-3-oxopropyl)-3,4-dihydroquinazolin-4-one)
- 1542397-11-4(6'-methoxy-2',3'-dihydrospiroazetidine-2,1'-indene)
- 14906-59-3(4-Cyanopyridine N-oxide)
- 2680852-57-5(methyl 2-{(benzyloxy)carbonylamino}-5-methyl-3-nitrobenzoate)
- 880617-60-7(2-(1,3-benzothiazol-2-yl)-N-(2-fluorophenyl)pyridine-3-carboxamide)
- 1787903-14-3(N-[(oxolan-2-yl)methyl]-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide)
